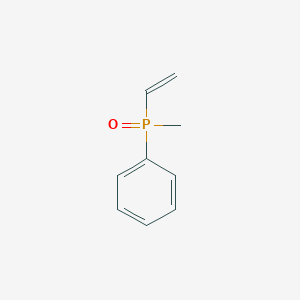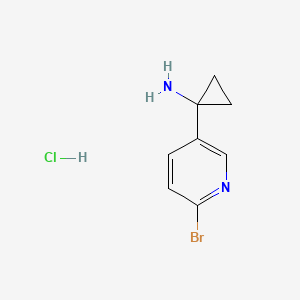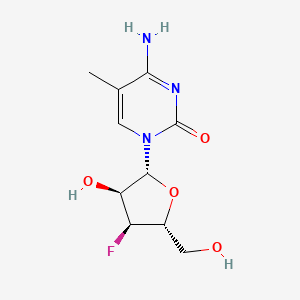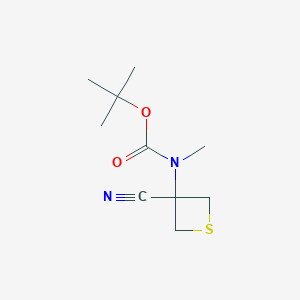
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanothietan ring, and a methyl group attached to the carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanothietan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods are critical to ensure the efficient and cost-effective production of the compound. Common purification techniques include crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(3-cyanothietan-3-yl)-N-ethyl-carbamate
- tert-Butyl N-(3-cyanothietan-3-yl)-N-propyl-carbamate
- tert-Butyl N-(3-cyanothietan-3-yl)-N-isopropyl-carbamate
Uniqueness
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of a methyl group attached to the carbamate moiety
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
tert-butyl N-(3-cyanothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-9(2,3)14-8(13)12(4)10(5-11)6-15-7-10/h6-7H2,1-4H3 |
InChI-Schlüssel |
MYMBFTIWEWHJSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1(CSC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


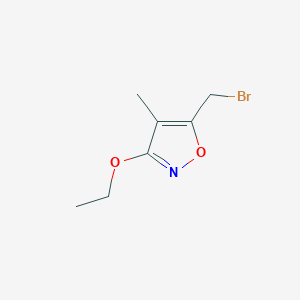
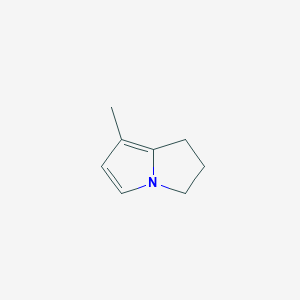
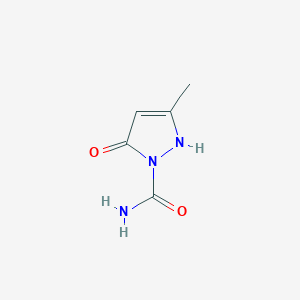
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)

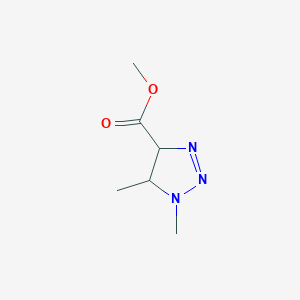

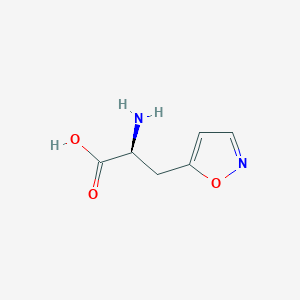
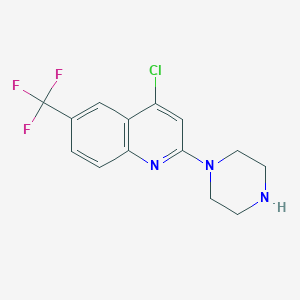
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
